molecular formula C16H19N7O B6432408 4-methoxy-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2640963-58-0

4-methoxy-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B6432408
CAS No.: 2640963-58-0
M. Wt: 325.37 g/mol
InChI Key: WBGLLQJZMABQLN-UHFFFAOYSA-N
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Description

4-Methoxy-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyrazine scaffold. One common approach is the one-pot synthesis method, which includes amide formation, pyrazine ring closure, hydrolysis, and dehydration. Intermediate compounds such as 7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one and 7-methoxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one are often isolated during the process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure[_{{{CITATION{{{3{Synthesis of 4-heteryl-substituted derivatives of methylpyrazolo[1,5 ...](https://link.springer.com/content/pdf/10.1007/s10593-020-02849-4.pdf). This method allows for the efficient synthesis of multigram quantities of the desired compound[{{{CITATION{{{_3{Synthesis of 4-heteryl-substituted derivatives of methylpyrazolo1,5 ....

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-methoxy-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine is utilized as a fluorescent probe for studying intracellular processes and chemosensors.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemical sensors.

Comparison with Similar Compounds

  • Pyrazolo[1,5-a]pyrimidines

  • Pyrazolo[1,5-a]pyrazines

  • Piperazines

Uniqueness: 4-Methoxy-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine stands out due to its specific structural features, such as the presence of the methoxy group and the piperazine ring. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O/c1-12-11-13-15(17-5-6-23(13)20-12)21-7-9-22(10-8-21)16-18-4-3-14(19-16)24-2/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGLLQJZMABQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NC=CC(=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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